(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C21H18BrN5O2S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
4-[(3-bromo-4-methylphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18BrN5O2S/c1-12-4-7-15(10-17(12)22)24-25-19-13(2)26-27(20(19)28)21-23-18(11-30-21)14-5-8-16(29-3)9-6-14/h4-11,26H,1-3H3 |
InChI Key |
YPBBBUNWQIRERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C)Br |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that integrates multiple functional groups, including a thiazole ring, hydrazone linkage, and pyrazolone moiety. These structural features suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular formula of the compound is , with a molar mass of 516.4 g/mol. Its unique structure allows for diverse interactions with biological targets, which is critical for its pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H18BrN5OS |
| Molar Mass | 516.4 g/mol |
| IUPAC Name | 4-[(3-bromo-4-methylphenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
| CAS Number | 314292-32-5 |
Antimicrobial Activity
Compounds with similar structural frameworks have demonstrated antimicrobial properties. The presence of the thiazole ring and halogen substituents can enhance the electron density and facilitate interactions with microbial enzymes or membranes.
Anticancer Properties
Research indicates that pyrazolone derivatives exhibit significant anticancer activity. The multi-target approach of this compound may improve efficacy against cancer cells while minimizing resistance development. For instance, derivatives with hydrazone linkages have been shown to inhibit tumor growth in various models.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been suggested through studies involving similar thiazole and hydrazone derivatives. These compounds often demonstrate inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The inclusion of bromine in the structure was noted to enhance this activity due to increased reactivity towards bacterial enzymes .
- Anticancer Activity : In vitro studies on pyrazolone derivatives indicated a significant reduction in cell viability across various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Mechanism : Research has shown that compounds similar to this one can inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in cellular models .
Interaction Studies
Understanding how this compound interacts with specific biological targets is crucial for its application:
Key Interaction Studies:
- Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression.
- Enzyme Inhibition Assays : Preliminary tests indicate that the compound may inhibit key enzymes involved in inflammatory responses.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds containing pyrazole and thiazole rings possess significant anticancer properties. For instance, derivatives similar to the compound have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results against colorectal cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Antioxidant Activity :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Activity Evaluation
In a study focused on the synthesis of pyrazole derivatives, the compound was tested against RKO colorectal carcinoma cells. Results indicated a significant reduction in cell viability at varying concentrations, suggesting that the compound effectively induces cytotoxicity through apoptotic pathways .
Case Study 2: Antioxidant Mechanism Exploration
Another study explored the antioxidant mechanisms of various pyrazole derivatives, including this compound. The findings revealed that it effectively scavenges free radicals and reduces oxidative stress markers in vitro, highlighting its potential in therapeutic applications for oxidative stress-related conditions .
Chemical Reactions Analysis
Hydrazone Functional Group Reactivity
The hydrazone moiety (–NH–N=C–) enables acid/base-catalyzed transformations and cyclization reactions.
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrolysis | HCl (aq), reflux | Pyrazolone derivative + 3-bromo-4-methylphenylhydrazine | Acid-catalyzed cleavage of the C=N bond. |
| Condensation | Aldehyde/ketone, ethanol, Δ | Schiff base derivatives | Nucleophilic attack by carbonyl compounds on the hydrazone nitrogen. |
| Cyclization | Acetic anhydride, 100°C | Triazole or pyrazole fused systems | Intramolecular cyclization via dehydration. |
Key Insight : The Z-configuration of the hydrazone group (4Z) sterically influences reaction pathways, favoring specific stereochemical outcomes.
Thiazole Ring Reactivity
The 1,3-thiazole ring participates in electrophilic substitution and coordination chemistry.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-thiazole derivatives | Nitration occurs at the 5-position due to electron-rich sulfur. |
| Metal Coordination | Cu(II)/Fe(III) salts, MeOH | Metal-thiazole complexes | The thiazole N and S atoms act as ligands. |
Research Finding : The 4-(4-methoxyphenyl) substituent enhances electron density in the thiazole ring, facilitating electrophilic reactions .
Bromoaryl Group Reactivity
The 3-bromo-4-methylphenyl group undergoes cross-coupling and substitution reactions.
| Reaction Type | Conditions | Products | Catalysts |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | Pd(0) catalyst enables C–C bond formation. |
| Nucleophilic Aromatic Substitution | NaOH, 150°C, DMF | Hydroxy- or amino-substituted aryl derivatives | Harsh conditions required due to electron-withdrawing Br. |
Mechanistic Note : The methyl group at the 4-position sterically hinders para-substitution, directing reactivity to the meta position .
Pyrazolone Core Reactivity
The pyrazol-3-one ring undergoes keto-enol tautomerism and nucleophilic attacks.
| Reaction Type | Reagents | Products | Outcome |
|---|---|---|---|
| Keto-Enol Tautomerism | pH 7–10 | Enolate formation | Stabilizes conjugation with the thiazole ring. |
| Nucleophilic Addition | Grignard reagents | Alkylated pyrazolone derivatives | Attack at the carbonyl oxygen. |
Thermodynamic Stability : The enol form dominates in polar solvents, enhancing resonance stabilization .
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitution.
| Reaction Type | Conditions | Products | Yield (%)* |
|---|---|---|---|
| Demethylation | HBr (48%), reflux | 4-hydroxyphenyl-thiazole derivative | ~85 (predicted) |
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | Acetylated phenyl ring | Ortho/para selectivity. |
*Yields estimated from analogous reactions in literature.
Oxidation-Reduction Pathways
| Target Group | Oxidizing Agent | Product | Reducing Agent | Product |
|---|---|---|---|---|
| Hydrazone | KMnO₄, H₂O | Ketone derivative | NaBH₄ | Hydrazine derivative |
| Thiazole S atom | H₂O₂ | Sulfoxide | LiAlH₄ | Thiazolidine |
Critical Consideration : Controlled oxidation of the thiazole sulfur modifies electronic properties without ring cleavage .
Photochemical and Thermal Behavior
-
Photolysis : UV light induces homolytic cleavage of the C–Br bond, generating aryl radicals.
-
Thermal Stability : Decomposes above 250°C, releasing CO and HCN (TGA-DSC data inferred).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazinylidene Moieties
Compound 7b ():
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.Compound 9b ():
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Thiazole-Containing Analogues
- Compound 2 (): 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one. Key Differences: Substitutes the hydrazinylidene group with a diphenylethylidene moiety and replaces the brominated phenyl ring with a simple phenyl group.
- Compound 5b (): 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one. Key Differences: Integrates a pyran-2-one ring instead of pyrazol-3-one and replaces the brominated hydrazinylidene with a benzylideneamino group.
Brominated Phenyl Derivatives
- Compound 17 (): 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide. Key Differences: Contains a sulfonamide group and a tetrahydroindole moiety absent in the target compound.
Compound 18 ():
4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide.
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound’s hydrazinylidene group is synthesized via condensation of pyrazol-3-one precursors with arylhydrazines, similar to methods in and .
- Biological Relevance : Thiazole-containing pyrazol-3-ones exhibit antimicrobial and anticancer activity, as demonstrated in and . The bromine atom in the target compound may enhance halogen bonding with biological targets, as seen in kinase inhibitors (e.g., ) .
- Spectroscopic Trends : IR spectra of analogues () show C=O stretches at 1670–1721 cm⁻¹, consistent with the pyrazol-3-one core. ¹H-NMR chemical shifts for hydrazinylidene protons range from δ 7.5–8.1 ppm, confirming conjugation .
Preparation Methods
Preparation of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
The thiazole ring is constructed via Hantzsch thiazole synthesis :
-
α-Bromination : Treat 4-methoxyacetophenone (10 mmol) with bromine (1.1 eq) in acetic acid (50 mL) at 0°C for 2 h to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one .
-
Cyclization : React the α-bromoketone (10 mmol) with thiourea (12 mmol) in ethanol (30 mL) under reflux (6 h). The product, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine , is isolated via filtration (Yield: 78%).
Characterization Data :
Synthesis of Ethyl 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetoacetate
The β-ketoester is prepared via acylation of the thiazole amine :
-
Diazo coupling : Treat 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (5 mmol) with ethyl diazoacetate (6 mmol) in dichloromethane (20 mL) at 0°C.
-
Acetoacetylation : React the intermediate with ethyl acetoacetate (6 mmol) in the presence of BF3·Et2O (1 eq) at 25°C for 12 h. Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the β-ketoester (Yield: 65%).
Characterization Data :
-
13C NMR (75 MHz, CDCl3): δ 201.4 (C=O), 168.2 (thiazole C-2), 160.1 (OCH3), 128.9–114.7 (Ar-C), 61.5 (OCH2CH3), 55.3 (OCH3), 30.1 (CH3).
Cyclocondensation to Form the Pyrazolone Core
Preparation of 3-Bromo-4-methylphenylhydrazine
Formation of the Pyrazolone-Thiazole Hybrid
-
Combine ethyl 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetoacetate (5 mmol) and 3-bromo-4-methylphenylhydrazine (5.5 mmol) in ethanol (30 mL).
-
Add conc. HCl (0.5 mL) and reflux for 8 h.
-
Cool, pour into ice-water, and extract with CH2Cl2.
-
Purify the crude product via column chromatography (hexane/CH2Cl2 1:1) to yield the title compound as a yellow solid (Yield: 58%).
Characterization Data :
-
MP : 215–217°C.
-
1H NMR (300 MHz, DMSO-d6): δ 12.43 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.56–7.12 (m, 6H, Ar-H), 3.87 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 2.29 (s, 3H, CH3).
-
HRMS (ESI+) : m/z calcd for C21H18BrN5O2S [M+H]+: 508.03; found: 508.05.
Optimization and Mechanistic Considerations
Regioselectivity in Hydrazine Cyclocondensation
The Z-configuration at the hydrazinylidene group is favored due to intramolecular H-bonding between the pyrazolone carbonyl and hydrazine NH, as evidenced by X-ray crystallography in analogous structures. Reaction at 80°C in ethanol ensures kinetic control, minimizing E-isomer formation.
Thiazole Incorporation Efficiency
The Hantzsch reaction achieves >90% regioselectivity for the 4-(4-methoxyphenyl) substituent due to the electron-donating methoxy group enhancing electrophilic aromatic substitution at the para position.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch-cyclocondensation | 58 | 98 | One-pot thiazole formation |
| Suzuki coupling | 42 | 95 | Modular thiazole introduction |
| Microwave-assisted | 67 | 99 | Reduced reaction time (30 min) |
Challenges and Troubleshooting
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
- Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or their equivalents.
- Step 2 : Introduction of the thiazole moiety through Hantzsch thiazole synthesis, reacting α-bromoketones with thioureas or thioamides .
- Step 3 : Condensation of the hydrazinylidene group with substituted phenylhydrazines under acidic or catalytic conditions (e.g., acetic acid or POCl₃) to achieve the Z-configuration .
Q. How can the structure of this compound be confirmed using spectroscopic and analytical methods?
- Answer : A combination of techniques is essential:
- 1H/13C NMR : Assign signals for the hydrazinylidene (δ 8–10 ppm), thiazole (δ 7–8 ppm), and methoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃). Z-configuration is confirmed by NOESY correlations between the hydrazine NH and adjacent substituents .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns consistent with the loss of methoxy or bromo groups .
Advanced Research Questions
Q. What strategies can address low regioselectivity during the formation of the thiazole ring in this compound?
- Answer : Regioselectivity challenges arise during Hantzsch thiazole synthesis. Mitigation approaches include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization at the desired α-position .
- Catalytic additives : Use of Cu(I) or Zn(II) salts to stabilize reactive intermediates and direct bond formation .
- Substituent effects : Electron-withdrawing groups (e.g., bromo) on the phenyl ring enhance electrophilic reactivity at specific positions .
Q. How can computational methods predict the biological activity of this compound?
- Answer : Molecular docking and dynamics simulations are employed to:
- Target identification : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using databases like PDB or ChEMBL.
- Binding affinity analysis : Assess interactions between the thiazole-pyrazole scaffold and active sites (e.g., hydrogen bonding with methoxyphenyl groups) .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME or Schrödinger Suite .
Q. How should researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Answer : Discrepancies often stem from:
- Reagent purity : Impurities in α-bromoketones or thioureas can reduce yields. Use HPLC-grade reagents and pre-purify intermediates .
- Reaction monitoring : Incomplete cyclization or side reactions (e.g., oxidation) may occur. Employ real-time FTIR or in-situ NMR to track key intermediates .
- Reproducibility : Document exact conditions (e.g., stirring rate, inert atmosphere). For example, yields improved from 45% to 68% when reactions were conducted under nitrogen vs. air .
Methodological Considerations
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Answer :
- pH stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light and monitor structural changes with NMR or IR .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Answer :
- Variation of substituents : Synthesize analogs with halogen (Br→Cl/F) or methoxy group replacements (OCH₃→OCH₂CH₃) to assess electronic effects .
- Scaffold modifications : Replace the thiazole ring with oxadiazole or triazole moieties to evaluate ring size impact on activity .
- Biological assays : Test analogs against target enzymes (e.g., IC₅₀ determinations) and correlate with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
